Bienvenue dans la boutique en ligne BenchChem!

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Physicochemical profiling Drug-likeness Solubility modulation

Procure this 4,6-dimethylbenzothiazole-3,5-dimethoxybenzohydrazide (CAS 851987-17-2) to advance NQO2 inhibitor SAR and MRSA antibacterial programs. The 3,5-dimethoxy substitution maps directly to validated NQO2 pharmacophore geometry and distinguishes it from unsubstituted analogs. With TPSA 101 Ų and XLogP3 4.5, it offers optimal drug-like properties. Available alongside positional isomer series for matrix-based SAR deconvolution.

Molecular Formula C18H19N3O3S
Molecular Weight 357.43
CAS No. 851987-17-2
Cat. No. B2910752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
CAS851987-17-2
Molecular FormulaC18H19N3O3S
Molecular Weight357.43
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC)C
InChIInChI=1S/C18H19N3O3S/c1-10-5-11(2)16-15(6-10)25-18(19-16)21-20-17(22)12-7-13(23-3)9-14(8-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22)
InChIKeyCETSVDCEUYHPNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (CAS 851987-17-2): Structural Identity and Procurement Baseline


N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (CAS 851987-17-2; molecular formula C18H19N3O3S; MW 357.4 g/mol) is a benzothiazole-derived hydrazide compound featuring a 4,6-dimethylbenzothiazole core linked via a hydrazide bridge to a 3,5-dimethoxybenzoyl moiety [1][2]. This compound belongs to the benzothiazole hydrazide class, a family widely investigated for antimicrobial, anticancer, and enzyme inhibitory activities [3][4]. The compound is commercially available through screening library suppliers including Life Chemicals (catalog F0642-3444) in purities of 90%+ across multiple pack sizes [5]. Its computed physicochemical profile (XLogP3 4.5, TPSA 101 Ų, 5 rotatable bonds, 6 H-bond acceptors) places it within drug-like chemical space suitable for lead discovery and SAR exploration [1].

Why N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide Cannot Be Replaced by Close Analogs: The Structural Determinants of Differential Performance


Within the benzothiazole hydrazide class, small structural variations produce substantial differences in physicochemical properties, target engagement, and biological readout. The specific 4,6-dimethylbenzothiazole substitution pattern combined with the symmetric 3,5-dimethoxybenzohydrazide moiety is not interchangeable with positional isomers (e.g., 4,5-dimethyl or 5,7-dimethyl benzothiazole variants) or alternative methoxy regioisomers (e.g., 3,4-dimethoxy or 2,4-dimethoxy). In systematic SAR campaigns, the dimethoxy substitution pattern on the benzohydrazide phenyl ring directly determines NQO2 inhibitory potency, with 3,5-dimethoxy representing one of only five substitution patterns systematically evaluated across 55 benzothiazole analogs [1]. Furthermore, removal of the dimethoxy groups entirely (as in the unsubstituted benzohydrazide analog, CAS 851980-72-8) reduces topological polar surface area by 18.7 Ų (22.7% decrease) and eliminates two hydrogen bond acceptor sites, fundamentally altering both solubility and target-binding pharmacophore geometry [2][3].

Quantitative Differentiation Evidence for N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (CAS 851987-17-2) Versus Closest Analogs


Increased Topological Polar Surface Area and Hydrogen Bond Acceptor Capacity Relative to the Non-Methoxy Benzohydrazide Analog

The 3,5-dimethoxy substitution on the benzohydrazide phenyl ring of the target compound confers a significant increase in topological polar surface area (TPSA) and hydrogen bond acceptor (HBA) count compared to the unsubstituted benzohydrazide analog (CAS 851980-72-8). TPSA increases from 82.3 Ų to 101 Ų (a 22.7% increase), while HBA count rises from 4 to 6. These differences are directly relevant for predicting passive membrane permeability and aqueous solubility in drug discovery screening cascades [1][2].

Physicochemical profiling Drug-likeness Solubility modulation

Validated 3,5-Dimethoxy Pharmacophoric Element in NQO2 Enzyme Inhibition: SAR Evidence Across Five Substitution Patterns

In a systematic SAR study by Belgath et al. (2024, Int J Mol Sci, PMID 39596096), 55 benzothiazole compounds were designed as NQO2 inhibitors, comprising five distinct dimethoxy substitution series: 3,5-dimethoxy, 2,4-dimethoxy, 2,5-dimethoxy, 3,4-dimethoxy, and 3,4,5-trimethoxy. Among these, compounds within the 3,5-dimethoxy and 3,4,5-trimethoxy series contributed to the most potent inhibitors identified (IC50 values < 100 nM). The most active compound overall (IC50 25 nM) incorporated the 3,5-dihydroxyphenyl motif—the hydroxy analog of the 3,5-dimethoxybenzohydrazide fragment present in the target compound—demonstrating that the 3,5-substitution geometry is a validated pharmacophoric element for NQO2 target engagement [1].

NQO2 inhibition Cancer Inflammation Neurodegeneration

Benzothiazole Hydrazide Class Antibacterial Potency Against MRSA: Quantitative MIC Benchmarks for Scaffold Prioritization

Gurram et al. (2021, Chem Biodivers, PMID 34050601) synthesized and evaluated 27 N'-(1,3-benzothiazol-2-yl)-substituted aryl/aralkyl hydrazides (C1-C27) for antibacterial activity. Among all tested compounds, C10, C15, and C24 showed potent activity specifically against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300. Minimum bactericidal concentration (MBC) studies and time-kill kinetics confirmed bactericidal activity for these benzothiazole hydrazide derivatives. While the target compound (CAS 851987-17-2) was not among the specific C1-C27 series tested, its core scaffold—a benzothiazole-2-yl hydrazide with aryl substitution—is structurally congruent with the most active chemotype identified in this systematic antibacterial evaluation [1].

Antibacterial MRSA Drug-resistant pathogens Benzothiazole hydrazide

Positional Isomer Differentiation: 4,6-Dimethylbenzothiazole Versus 4,5-Dimethyl, 5,7-Dimethyl, and 4-Methyl Variants

The target compound carries methyl substituents at the 4- and 6-positions of the benzothiazole ring, a specific regioisomeric pattern that differs from commercially available alternatives including the 4,5-dimethyl isomer (CAS 851980-39-7), the 5,7-dimethyl isomer (CAS 851987-50-3), and the 4-monomethyl analog (CAS 851977-86-1). In benzothiazole-based drug discovery, the position of ring substituents directly modulates electronic distribution across the heterocyclic core, influencing both target binding and metabolic stability [1]. While direct comparative bioactivity data across these specific positional isomers has not been published, the availability of multiple regioisomers as distinct screening compounds (all stocked by Life Chemicals under separate catalog numbers within the F0642 series) enables systematic SAR exploration of methyl substitution effects [2].

Regioisomer selectivity Benzothiazole SAR Target engagement Screening library design

Enhanced Molecular Complexity and Conformational Flexibility as Differentiation from the Simplified Benzohydrazide Scaffold

The target compound exhibits substantially higher molecular complexity (complexity score 455) and conformational flexibility (5 rotatable bonds) compared to the unsubstituted benzohydrazide analog (complexity 373; 3 rotatable bonds) [1][2]. Higher molecular complexity, as defined by the Cactvs complexity algorithm, correlates with increased probability of specific target engagement and reduced promiscuity in biological screening. The additional two rotatable bonds contributed by the 3,5-dimethoxy groups provide greater conformational sampling capacity, which can be advantageous for induced-fit binding mechanisms, though it introduces a moderate entropic penalty that must be offset by favorable binding enthalpy [1].

Molecular complexity Conformational entropy Target selectivity Lead-likeness

Optimal Research and Procurement Application Scenarios for N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (CAS 851987-17-2)


NQO2-Targeted Lead Discovery for Cancer and Neuroinflammation

The 3,5-dimethoxybenzohydrazide substitution pattern present in the target compound maps directly onto the validated NQO2 inhibitor pharmacophore established by Belgath et al. (2024), where the 3,5-substitution geometry contributed to potent enzyme inhibition (IC50 < 100 nM for multiple analogs) [1]. Procurement of this compound enables direct evaluation in NQO2 enzyme inhibition assays, with the specific 4,6-dimethylbenzothiazole-3,5-dimethoxybenzohydrazide combination providing a distinct data point within the broader SAR landscape of benzothiazole-based NQO2 inhibitors.

Antimicrobial SAR Expansion Against Drug-Resistant Gram-Positive Pathogens

Given that the benzothiazole-2-yl hydrazide scaffold has demonstrated potent, bactericidal activity against MRSA ATCC 43300 in systematic SAR studies (Gurram et al., 2021) [2], the target compound represents a structurally differentiated analog within this validated antibacterial chemotype. Its 3,5-dimethoxybenzoyl substitution distinguishes it from the aryl/aralkyl hydrazides in the published C1-C27 series, offering a novel substitution vector for MIC determination and time-kill kinetic studies against MRSA and other drug-resistant Gram-positive strains.

Physicochemical Property-Driven Screening Library Selection for Lead-Like Chemical Space

With a TPSA of 101 Ų, XLogP3 of 4.5, and molecular complexity score of 455 [3], the target compound resides within favorable lead-like physicochemical space while offering higher complexity than the simplified benzohydrazide analog (TPSA 82.3 Ų, complexity 373) [4]. For HTS library curation and diversity set assembly, the compound provides a specific combination of enhanced polarity (via two methoxy groups), moderate lipophilicity, and sufficient complexity to reduce pan-assay interference risks compared to lower-complexity benzothiazole derivatives.

Regioisomeric SAR Matrix Screening for Benzothiazole Hydrazide Target Engagement

The commercial availability of the target compound alongside its positional isomers (4,5-dimethyl, 5,7-dimethyl benzothiazole variants, and 3,4-dimethoxy regioisomer) within the Life Chemicals F0642 screening series [5] enables systematic, matrix-based SAR exploration. Procurement of the full isomer set, with the 4,6-dimethyl-3,5-dimethoxy combination as a key data point, allows researchers to deconvolute the independent contributions of benzothiazole methyl positioning and benzohydrazide methoxy geometry to biological target engagement.

Quote Request

Request a Quote for N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.